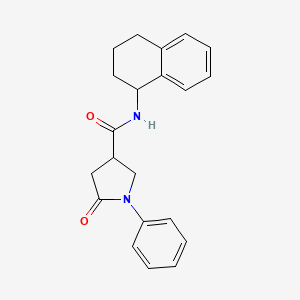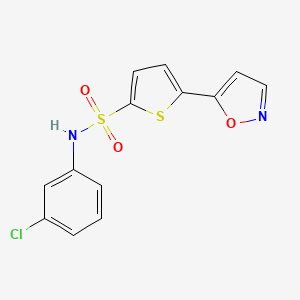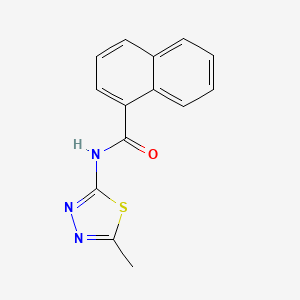![molecular formula C10H12N6O3S B11200950 5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11200950.png)
5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a methyl group instead of a methanesulfonamide group.
5-AMINO-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a chloro group instead of a methanesulfonamide group.
Uniqueness
The presence of the methanesulfonamide group in 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE enhances its chemical properties and potential applications compared to similar compounds. This unique functional group may contribute to its distinct biological activities and reactivity in various chemical reactions.
Properties
Molecular Formula |
C10H12N6O3S |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
5-amino-1-[4-(methanesulfonamido)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C10H12N6O3S/c1-20(18,19)14-6-2-4-7(5-3-6)16-9(11)8(10(12)17)13-15-16/h2-5,14H,11H2,1H3,(H2,12,17) |
InChI Key |
SBAVOSVFOLYOET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11200871.png)
![Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B11200873.png)
![N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11200875.png)
![N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200891.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-3-carboxamide](/img/structure/B11200901.png)

![N-(4-chlorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11200914.png)

![N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200931.png)
![1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11200933.png)

![5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11200949.png)
![4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11200954.png)

